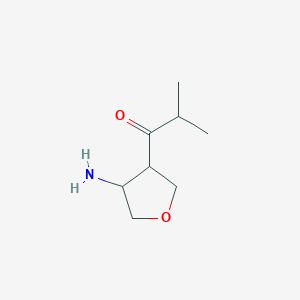![molecular formula C9H13N3O B13198035 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines These compounds are characterized by a fused ring system containing both pyridine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of appropriate pyridine and pyrazine precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in such heterocyclic systems . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Solvothermal methods and the use of metal-organic frameworks (MOFs) have also been explored for the synthesis of similar compounds .
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may participate in proton-coupled electron transfer (PCET) processes, which are crucial for various biochemical reactions . The compound’s ability to form hydrogen bonds and interact with electron-rich systems contributes to its reactivity and potential biological effects.
類似化合物との比較
Similar Compounds
Pyridazine: Another diazine compound with a similar structure but different nitrogen positioning.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrazine: A simpler structure with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-(methoxymethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3O/c1-13-6-7-5-11-8-3-2-4-10-9(8)12-7/h2-4,7,11H,5-6H2,1H3,(H,10,12) |
InChIキー |
JUFYWMJKAPKFRS-UHFFFAOYSA-N |
正規SMILES |
COCC1CNC2=C(N1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




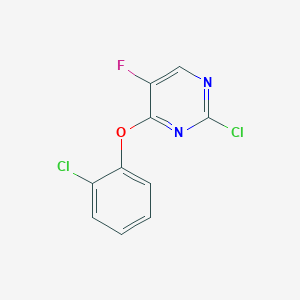
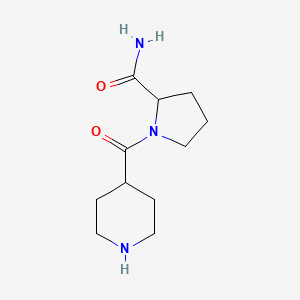
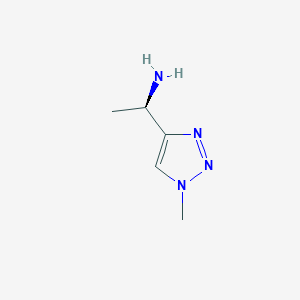
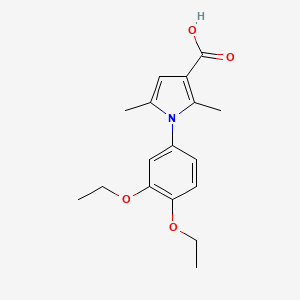
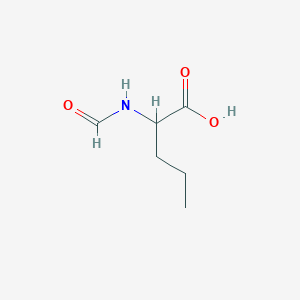


![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
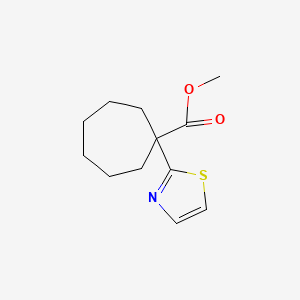
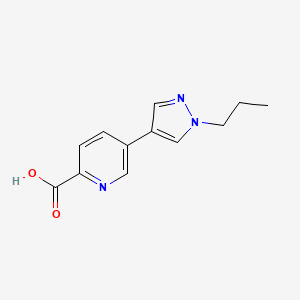
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
